molecular formula C19H19N5O2 B5630053 3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine

3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine

Cat. No. B5630053
M. Wt: 349.4 g/mol
InChI Key: KJJHSDYDCRJHIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to “3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine” involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process yielded a 39% overall yield, showcasing the complexity and challenges in synthesizing such heterocyclic compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structures of related compounds have been analyzed using various theoretical calculations. DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to understand the stability of tautomers in such compounds, providing insight into the stability and molecular geometry which is crucial for their potential applications and reactivity (Zhang et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving the compound are intricate, often involving metal-free synthesis methods for the construction of its skeleton. For example, the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is a notable method that features direct metal-free oxidative N-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties, such as molecular and crystal structures of derivatives, are determined through X-ray diffraction analysis. These analyses reveal the conformational flexibility and the ability of such compounds to form an extended network of intramolecular and intermolecular hydrogen bonds, which plays a significant role in their reactivity and stability (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are closely related to the molecular structure and synthesis pathway. Studies on similar compounds have shown a variety of reactivity patterns depending on the functional groups present and the conditions under which they are synthesized and analyzed. For instance, the synthesis and characterization of novel compounds involving piperidine and triazolopyridines indicate a broad spectrum of chemical reactivity and potential applications (Desai, Makwana, & Senta, 2016).

Safety and Hazards

The safety of “3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine” and similar compounds has been evaluated on various cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of “3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine” and similar compounds involve the discovery and development of more effective and potent agents . This includes finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

(4-pyridin-3-yloxypiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(15-3-1-4-16(11-15)24-13-21-22-14-24)23-9-6-17(7-10-23)26-18-5-2-8-20-12-18/h1-5,8,11-14,17H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJHSDYDCRJHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine

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